2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone
CAS No.: 898756-30-4
Cat. No.: VC3872857
Molecular Formula: C22H22F3NO3
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone - 898756-30-4](/images/structure/VC3872857.png)
Specification
CAS No. | 898756-30-4 |
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Molecular Formula | C22H22F3NO3 |
Molecular Weight | 405.4 g/mol |
IUPAC Name | [2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Standard InChI | InChI=1S/C22H22F3NO3/c23-22(24,25)18-6-3-5-16(14-18)20(27)19-7-2-1-4-17(19)15-26-10-8-21(9-11-26)28-12-13-29-21/h1-7,14H,8-13,15H2 |
Standard InChI Key | IFNHMUISHPGVLT-UHFFFAOYSA-N |
SMILES | C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC=C4)C(F)(F)F |
Canonical SMILES | C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC=C4)C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s structure comprises two primary components:
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Benzophenone Backbone: A diarylketone system featuring a trifluoromethyl (-CF) group at the 3'-position of one aryl ring and a methyl-linked spirocyclic amine ether at the 2-position of the adjacent ring .
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Spirocyclic Amine Ether: The 1,4-dioxa-8-azaspiro[4.5]decyl group, which integrates a piperidine ring (six-membered amine) fused to a 1,3-dioxolane ring (five-membered ether). This spiro arrangement imposes conformational rigidity, potentially influencing molecular interactions .
Table 1: Key Molecular Descriptors
Spectroscopic and Stereochemical Features
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Nuclear Magnetic Resonance (NMR): The spirocyclic proton environment (e.g., methylene groups in the dioxolane and piperidine rings) generates distinct -NMR signals between δ 3.5–4.5 ppm, while the trifluoromethyl group appears as a singlet in -NMR .
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Mass Spectrometry: High-resolution ESI-MS typically exhibits a molecular ion peak at m/z 405.4 ([M+H]), with fragmentation patterns highlighting the loss of the dioxolane moiety (~100 Da) .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, plausible pathways involve:
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Spirocyclic Amine Ether Synthesis: Cyclocondensation of piperidine derivatives with 1,3-diols under acid catalysis to form the 1,4-dioxa-8-azaspiro[4.5]decane scaffold .
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Benzophenone Coupling: Ullmann or Suzuki-Miyaura cross-coupling to attach the trifluoromethylphenyl and spirocyclic-methylphenyl groups to a central ketone .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Spirocycle Formation | Ethylene glycol, HSO, 110°C | 65–70 |
Benzophenone Assembly | Pd(PPh), KCO, DMF, 80°C | 50–55 |
Purification and Characterization
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Chromatography: Silica gel column chromatography (hexane:ethyl acetate, 3:1) isolates the product .
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Crystallization: Recrystallization from ethanol yields crystals suitable for X-ray diffraction, confirming the spirocyclic geometry .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres at room temperature; degrades upon prolonged exposure to UV light due to the benzophenone chromophore .
Table 3: Stock Solution Preparation Guidelines
Concentration (mM) | Mass Required (mg) | Solvent Volume (mL) |
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1 | 1.0 | 2.47 |
10 | 10.0 | 2.47 |
Data sourced from GlpBio formulations . |
Thermal and Spectral Profiles
Applications and Research Utility
Pharmaceutical Research
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Kinase Inhibition: The trifluoromethyl group enhances binding affinity to ATP pockets in kinases, making the compound a candidate for anticancer drug discovery .
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Metabolic Stability: The spirocyclic amine ether reduces oxidative metabolism, prolonging half-life in preclinical models .
Materials Science
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Photoinitiators: Benzophenone derivatives are widely used in UV-curable polymers; the trifluoromethyl group may tailor reactivity for specialized coatings .
Aspect | Guideline |
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Personal Protection | Gloves, goggles, fume hood |
Storage | Sealed, –20°C, desiccated |
Spill Management | Absorb with inert material, dispose as hazardous waste |
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